molecular formula C14H16N2O3 B14129312 1-(4-Methoxy-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1020724-27-9

1-(4-Methoxy-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14129312
CAS No.: 1020724-27-9
M. Wt: 260.29 g/mol
InChI Key: ASMYPTMBTLCAPN-UHFFFAOYSA-N
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Description

1-(4-Methoxy-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group at position 1, an isopropyl group at position 5, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the presence of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

1-(4-Methoxy-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
  • 1-(4-Methoxyphenyl)-5-ethyl-1H-pyrazole-3-carboxylic acid
  • 1-(4-Methoxyphenyl)-5-propyl-1H-pyrazole-3-carboxylic acid

Uniqueness

1-(4-Methoxy-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isopropyl group at position 5, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity to biological targets, and overall pharmacological profile .

Properties

CAS No.

1020724-27-9

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H16N2O3/c1-9(2)13-8-12(14(17)18)15-16(13)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3,(H,17,18)

InChI Key

ASMYPTMBTLCAPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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